molecular formula C25H21NO3S2 B281367 4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281367
M. Wt: 447.6 g/mol
InChI Key: RLIXDMXDGVQSQG-WNAAXNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as E-64d, is a small molecule inhibitor that has been widely used in scientific research applications. It is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in many physiological and pathological processes.

Mechanism of Action

4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the catalytic cysteine residue, thereby preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and reduce inflammation. 4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its high potency and specificity for cysteine proteases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of 4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its irreversible binding to the enzyme, which can make it difficult to study the effects of transient inhibition.

Future Directions

There are several potential future directions for research involving 4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of cysteine proteases. Another area of interest is the use of 4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need for further research to elucidate the role of cysteine proteases in various disease processes, including cancer, neurodegenerative diseases, and inflammatory disorders.

Synthesis Methods

The synthesis of 4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves several steps, including the reaction of 4-methylthiophenol with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-ethyl-1-naphthylamine and then with sulfuryl chloride. The final product is obtained by reacting the intermediate with ammonium hydroxide.

Scientific Research Applications

4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsins, which are lysosomal proteases involved in the degradation of cellular proteins. 4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been used to study the role of cysteine proteases in apoptosis, autophagy, and inflammation.

properties

Molecular Formula

C25H21NO3S2

Molecular Weight

447.6 g/mol

IUPAC Name

(NE)-4-ethyl-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C25H21NO3S2/c1-3-18-10-14-20(15-11-18)31(28,29)26-23-16-24(30-19-12-8-17(2)9-13-19)25(27)22-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3/b26-23+

InChI Key

RLIXDMXDGVQSQG-WNAAXNPUSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SC4=CC=C(C=C4)C

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=CC=C(C=C4)C

Origin of Product

United States

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